Idarubicinol -

Idarubicinol

Catalog Number: EVT-1591589
CAS Number:
Molecular Formula: C26H29NO9
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Idarubicinol is classified as a secondary alcohol and is formed through the metabolic reduction of the carbonyl group at the C-13 position of idarubicin. This transformation primarily occurs in the liver and is facilitated by various enzymes, including aldo-keto reductases and carbonyl reductases . The compound's structure closely resembles that of idarubicin, differing primarily by the hydroxyl group at the C-13 position.

Synthesis Analysis

Methods and Technical Details

The synthesis of idarubicinol can be approached through various pathways, primarily focusing on the reduction of idarubicin. In vitro studies have established methods for quantifying both idarubicin and its metabolite using mass spectrometry techniques. These methods involve incubating cells with idarubicin and subsequently analyzing the intracellular concentrations of both compounds .

The formation of idarubicinol from idarubicin is catalyzed by enzymes such as aldo-keto reductases (specifically AKR1A1, AKR1B1, and AKR1C3) and carbonyl reductases (CBR1 and CBR3). The expression levels of these enzymes vary across different cell lines, influencing the rate of metabolite formation .

Chemical Reactions Analysis

Reactions and Technical Details

Idarubicinol undergoes various chemical reactions that are critical for its metabolism and pharmacodynamics. The primary reaction involves the reduction of idarubicin to form idarubicinol, which can be summarized as follows:

IdarubicinEnzymatic ReductionIdarubicinol\text{Idarubicin}\xrightarrow{\text{Enzymatic Reduction}}\text{Idarubicinol}

This reaction is predominantly mediated by aldo-keto reductases that facilitate the two-electron reduction process. Additionally, further metabolic transformations can lead to other metabolites which may influence pharmacological effects .

Mechanism of Action

Process and Data

The mechanism of action for idarubicinol largely mirrors that of its parent compound, idarubicin. Idarubicin acts by intercalating into DNA, disrupting replication processes, and inducing apoptosis in cancer cells. Idarubicinol retains some antitumor activity but is also associated with cardiotoxicity due to its ability to generate reactive oxygen species during metabolism .

Idarubicinol's role in cardiotoxicity is significant; it has been shown that this metabolite contributes to heart damage observed in patients undergoing treatment with idarubicin. Studies have indicated that high levels of idarubicinol correlate with increased cardiotoxic effects, necessitating careful monitoring of drug levels during therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Idarubicinol exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 180-182 °C
  • Solubility: Soluble in methanol, ethanol; slightly soluble in water.
  • pH Stability: Stable within a pH range typical for physiological conditions.

These properties are essential for understanding how idarubicinol behaves in biological systems and its potential interactions with other compounds.

Applications

Scientific Uses

Idarubicinol serves several important roles in clinical and research settings:

  1. Pharmacokinetics: Understanding its metabolism helps optimize dosing regimens for idarubicin to minimize toxicity.
  2. Cardiotoxicity Research: Investigating how idarubicinol contributes to cardiotoxicity can lead to strategies for reducing heart-related side effects in patients.
  3. Cancer Treatment: As a metabolite with potential antitumor activity, further research into its efficacy could expand therapeutic options.
Synthesis and Biosynthetic Pathways

Enzymatic Reduction of Idarubicin to Idarubicinol: Aldo-Keto Reductase Isoforms

Idarubicinol (13-dihydroidarubicin) is the primary pharmacologically active metabolite of the anthracycline chemotherapeutic idarubicin. Its formation occurs via stereoselective carbonyl reduction of the C-13 ketone group in idarubicin, catalyzed primarily by cytosolic aldo-keto reductase (AKR) and carbonyl reductase (CBR) enzymes. The AKR superfamily—particularly isoforms AKR1A1, AKR1B1, and AKR1C3—demonstrates high catalytic efficiency toward idarubicin [2] [5]. AKR1C3 exhibits the highest activity (Km ≈ 15 µM), followed by AKR1B1 and AKR1A1 [5]. Concurrently, CBR1 and CBR3 (short-chain dehydrogenases/reductases) contribute significantly to hepatic idarubicinol formation, with CBR1 showing higher substrate affinity than CBR3 [5] [7].

Notably, idarubicin induces a pharmacokinetic self-potentiation mechanism: pretreatment with idarubicin upregulates AKR and CBR expression in hepatic cells, accelerating its own metabolic activation to idarubicinol. In rat models, idarubicin pretreatment increased idarubicinol formation by 2.3-fold within 4 hours post-administration [2]. This enzyme induction complicates dosing predictability but underscores idarubicinol’s therapeutic significance.

Table 1: Key Enzymes Catalyzing Idarubicin to Idarubicinol Conversion

EnzymeClassKm (µM)Tissue LocalizationInhibition IC50 (µM)
AKR1C3Aldo-keto reductase15 ± 2Liver, LeukocytesRanirestat (0.4)
AKR1B1Aldo-keto reductase28 ± 4Liver, HeartRanirestat (1.2)
CBR1Carbonyl reductase22 ± 3UbiquitousMenadione (1.6)
CBR3Carbonyl reductase85 ± 10UbiquitousQuercetin (15.3)

Stereoselectivity in Metabolic Conversion: Chiral Induction Mechanisms

The reduction of idarubicin’s C-13 ketone generates a chiral alcohol center, producing exclusively the (13S)-idarubicinol stereoisomer in mammalian systems [5] [7]. This stereoselectivity arises from enzymatic stereo-preference and substrate binding orientation:

  • AKR1C3 positions idarubicin’s carbonyl near the catalytic tyrosine (Tyr55) and nicotinamide cofactor (NADPH), enabling hydride transfer to the si-face of the ketone [5].
  • Molecular docking studies reveal hydrophobic interactions between idarubicin’s anthraquinone and AKR1C3’s Phe311/Phe310 residues, stabilizing the pro-(S) conformation [5].
  • Mutagenesis of AKR1C3’s loop regions (e.g., Ala225→Glu) disrupts stereospecificity, confirming the role of active-site topology [5].

Lipid solubility enhances idarubicin’s cellular uptake, increasing its bioavailability to reductases compared to other anthracyclines like doxorubicin [7]. This property, coupled with stereoselective reduction, ensures high intracellular concentrations of the active (13S)-idarubicinol enantiomer.

Chemoenzymatic Synthesis Strategies for Enhanced Yield Optimization

Chemoenzymatic approaches leverage engineered enzymes for in vitro idarubicinol synthesis, improving yield and purity over chemical methods:

  • Recombinant AKR1C3 immobilization on chitosan beads enables continuous-flow bioreactors, achieving 95% conversion efficiency and 8-fold reuse cycles [3] [8].
  • One-pot multienzyme (OPME) systems integrate idarubicin activation with cofactor regeneration. For example:
  • Glucose dehydrogenase (GDH) regenerates NADPH in situ
  • Immobilized AKR1C3 or CBR1 catalyzes reduction
  • Yields reach 92% in <4 hours with minimal byproducts [8]
  • Directed evolution of CBR1 (e.g., F88V/T189G mutants) enhances catalytic efficiency (kcat/Km ↑ 40%) and solvent tolerance for non-aqueous reactions [3].

Table 2: Chemoenzymatic Synthesis Optimization Strategies

StrategyConditionsConversion YieldAdvantages
Immobilized AKR1C3Continuous-flow, pH 7.0, 37°C95%Reusability, no NADPH added
OPME + NADPH recycleCBR1 + GDH, 0.5 mM NADP⁺92%Low cofactor cost
CBR1 F88V/T189G mutant20% DMSO, 30°C88%Organic solvent compatibility

Metabolic Engineering of Microbial Systems for Idarubicinol Production

Microbial biosynthesis offers a sustainable route to idarubicinol via engineered Escherichia coli or Saccharomyces cerevisiae:

  • Shikimate pathway augmentation increases precursor supply:
  • Deletion of pykA (pyruvate kinase) and ldhA (lactate dehydrogenase) redirects carbon flux toward aromatic amino acids [4] [9]
  • Overexpression of feedback-resistant aroG (DAHP synthase) boosts erythrose-4-phosphate utilization [4]
  • Heterologous expression modules:
  • Streptomyces peucetius P450 doxA and ferredoxin for idarubicin aglycone synthesis [10]
  • Saccharomyces cerevisiae AKR1C3 or human CBR1 for carbonyl reduction [9]
  • Cofactor balancing: NADPH regeneration is enhanced via pntAB (transhydrogenase) or glucose-6-phosphate dehydrogenase (zwf) overexpression [6] [9].

Current yields remain modest (∼50 mg/L), limited by idarubicin intermediate toxicity and poor transport of glycosylated precursors. Future efforts require dynamic pathway regulation (e.g., CRISPRi) and efflux pump engineering [6] [9].

Table 3: Metabolic Engineering Approaches in Microbial Systems

HostEngineering TargetIdarubicinol TiterKey Challenges
E. coli BL21aroG⁺, ∆pykA, Pₜₑₜ::doxA-CBR148 mg/LIdarubicin cytotoxicity
S. cerevisiaeAKR1C3⁺, zwf⁺, ∆FDH137 mg/LLow aglycone glycosylation
P. putida∆phzF, Pₙᵢᵣ::ubiC-akr1b122 mg/LPrecursor transport

Properties

Product Name

Idarubicinol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H29NO9

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11-,15-,16-,17-,21+,26-/m0/s1

InChI Key

KMIBSUUWQWSRQV-BAYOIBAISA-N

Synonyms

13-dihydroidarubicin
4-demethoxy-14-hydroxydaunorubicin
idarubicinol
idarubicinol, (7S-(7alpha,9alpha,9(S*)))-isome

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@H](C)O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.